

# Application Notes and Protocols: Petroleum Sweetening with Sodium Plumbate

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## Compound Focus: Sodium plumbate

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## Introduction and Historical Context

Petroleum "sweetening" refers to industrial processes aimed at removing sulfur compounds from petroleum derivatives to eliminate foul odors and improve product stability. The **sodium plumbate** process, primarily documented in patents from the 1920s to 1940s, was developed to treat "sour" gasoline and other hydrocarbon oils containing mercaptans (RSH), which are responsible for undesirable smells and corrosive properties [1] [2]. This method utilizes the oxidative properties of **sodium plumbate** to convert mercaptans into less objectionable disulfides.

## Process Overview and Chemical Principles

The core of the **sodium plumbate** sweetening process involves an oxidation-reduction reaction. **Sodium plumbate** ( $\text{Na}_2\text{PbO}_2$ ), which contains lead in the +4 oxidation state, acts as an oxidizing agent. It reacts with mercaptans present in the oil in the presence of an alkaline environment and an interface, converting them into insoluble lead sulfide (PbS) and organic disulfides (RSSR). The disulfides remain dissolved in the oil, effectively deodorizing it [2] [3].

A key step in the process is the **regeneration of the sweetening agent**. The formed lead sulfide is then treated with an oxidizing agent, typically air, in the presence of sulfur and an alkaline solution. This

regeneration step reforms **sodium plumbate** and sodium thiosulfate, allowing the sweetening solution to be reused [3].

## Quantitative Process Parameters

The tables below summarize key reagents and operational parameters based on historical patent data.

Table 1: Reagent Specifications and Compositions

Component	Role/Description	Typical Concentration/Composition
<b>Sodium Plumbate Solution</b>	Primary oxidizing agent [2]	Formed by dissolving litharge (PbO) in sodium hydroxide (NaOH) solution [3].
<b>Sodium Hydroxide (NaOH)</b>	Provides alkaline medium [2]	5-25° Bé solution (approx. 3-15% w/v for lower range) [1] [3].
<b>Sulfur</b>	Facilitates reagent regeneration [3]	Elemental sulfur.
<b>Air</b>	Oxidizing agent for regeneration [4] [3]	Pressurized or blown through the mixture.

Table 2: Operational Process Parameters

Parameter	Condition/Value
<b>Reaction Temperature</b>	Ambient or moderately elevated (e.g., 100-120°F / 38-49°C) [1].
<b>Reaction Time</b>	Varies; agitation for 10-30 minutes is typical [1].
<b>Phase Separation</b>	Allowed to settle after agitation; lead sulfide forms a sludge phase [3].
<b>Regeneration</b>	Air blown through lead sulfide sludge with sulfur present [3].

# Experimental Protocol: Batch Sweetening with Sodium Plumbate

## Reagent Preparation

- **Sodium Plumbate Solution:** Prepare a solution of 5-25° Bé (approx. 3-15% w/v) sodium hydroxide. Add litharge (PbO) to this solution with stirring until a slight excess is present. The formation of **sodium plumbate** is indicated by the solution turning yellow [3].

## Sweetening Procedure

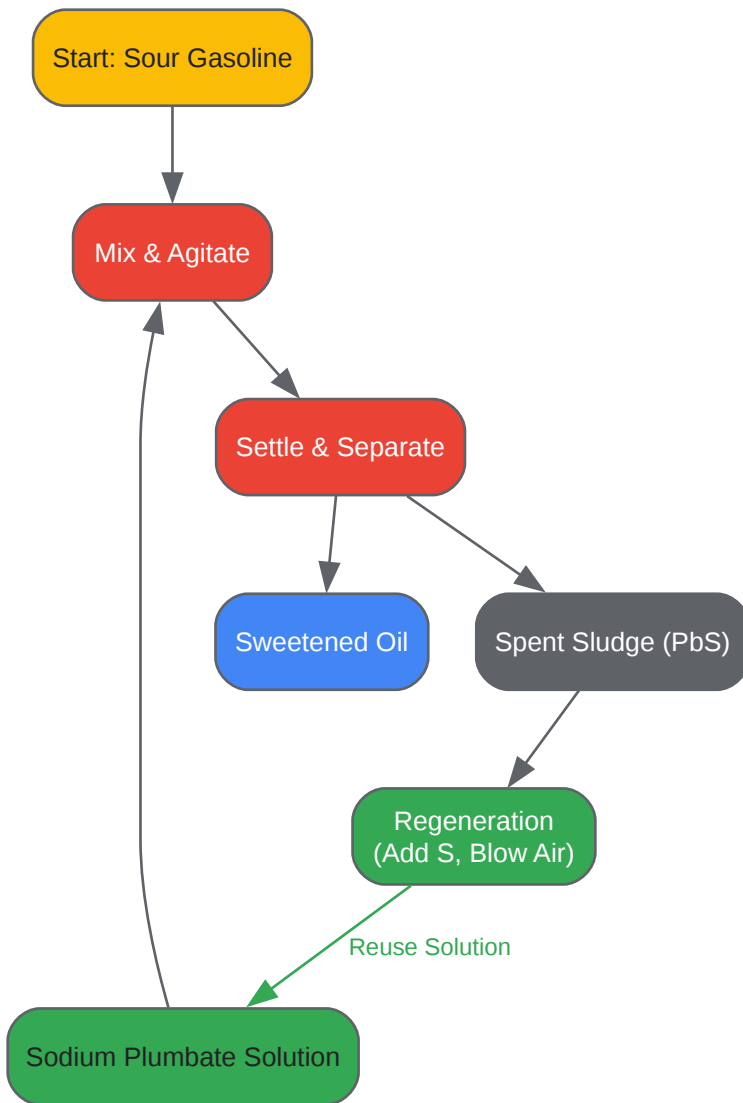
- **Contact:** In a reaction vessel, mix the sour gasoline (or other hydrocarbon oil) with the freshly prepared **sodium plumbate** solution. The volume ratio of oil to treating solution can vary significantly (e.g., from 1:1 to 16:1) [1] [2].
- **Agitation:** Stir or agitate the mixture vigorously for 10 to 30 minutes to ensure adequate contact between the oil and the aqueous plumbate phase [1].
- **Settling:** Allow the mixture to stand undisturbed. The treated oil will form the upper layer, while the spent reagent, containing precipitated lead sulfide, will form a lower sludge phase [3].
- **Separation:** Separate the sweetened oil from the spent reagent sludge.

## Reagent Regeneration

- **Oxidation:** Transfer the spent sludge, rich in lead sulfide, to a regeneration vessel. Add elemental sulfur.
- **Aeration:** Blow air through the mixture while maintaining agitation. This step oxidizes lead sulfide back into soluble **sodium plumbate** and forms sodium thiosulfate as a byproduct [3].
- **Reuse:** The regenerated **sodium plumbate** solution is then returned to the sweetening process.

## Visualization of the Sweetening Process

The following diagram illustrates the core workflow and chemical recycling loop of the **sodium plumbate** sweetening process.



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Diagram 1: **Sodium plumbate** sweetening and regeneration workflow.

## Analytical and Safety Considerations

- **Quality Control:** Historical methods like the "doctor test" were used to verify sweetness. A negative doctor test (no blackening of a test strip containing lead oxide) indicates successful mercaptan removal [1].
- **Critical Considerations:** This process involves the use of **lead compounds**, which are now known to be highly toxic. Handling and disposal pose significant health and environmental risks. Furthermore, the process generates lead-containing waste streams. For these reasons, this method

has been superseded by modern, non-toxic sweetening processes such as Merox and hydrodesulfurization.

## Conclusion

The **sodium plumbate** sweetening process represents a historically significant chemical engineering solution for treating sour petroleum fractions. While effective for its time, its operational relevance today is limited due to the severe toxicity of lead and the development of more advanced and environmentally friendly refining technologies. This document serves as a technical reference for researchers and scientists interested in the evolution of petroleum refining processes.

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## References

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